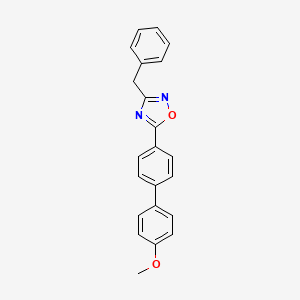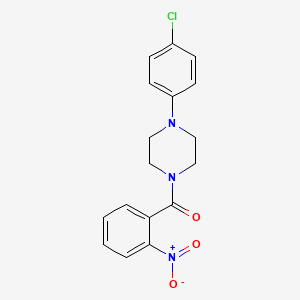![molecular formula C16H18N2O4 B5856167 N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide is a chemical compound that belongs to the class of furohydrazides. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide can reduce inflammation, relieve pain, and lower fever.
Biochemical and Physiological Effects:
Studies have shown that N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide can reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes involved in the inflammatory response. N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide in lab experiments is its low toxicity. This compound has been found to have low cytotoxicity, making it a safe option for in vitro studies. Additionally, N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide has good solubility in organic solvents, which makes it easy to work with in the lab. However, one of the limitations of using this compound is its limited stability in aqueous solutions, which can affect its activity and potency.
Zukünftige Richtungen
There are several future directions for the research on N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide. One area of interest is its potential as a therapeutic agent for cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells, making it a promising candidate for further investigation. Additionally, the antioxidant properties of N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of this compound for these applications.
Synthesemethoden
The synthesis of N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide involves the reaction of 2-methylfuran-3-carbohydrazide with 2,6-dimethylphenoxyacetyl chloride in the presence of a base catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide has been studied extensively for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Furthermore, N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide has been investigated for its antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N'-[2-(2,6-dimethylphenoxy)acetyl]-2-methylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-5-4-6-11(2)15(10)22-9-14(19)17-18-16(20)13-7-8-21-12(13)3/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSZIOYWTAXXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5856089.png)
![6-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5856096.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide](/img/structure/B5856103.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5856110.png)
![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)
![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)
![methyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5856141.png)


![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)


![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)